N-phenethyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-Phenethyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a phenethylamine moiety linked to a 1,2,4-thiadiazole ring substituted with a meta-methylphenyl (m-tolyl) group. The compound’s structure combines a thioether bridge (-S-) and an acetamide backbone, which are common motifs in bioactive molecules targeting enzymes or receptors such as EGFR (epidermal growth factor receptor) .
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-5-9-16(12-14)18-21-19(25-22-18)24-13-17(23)20-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYKIHNHFYWKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenethyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
The synthesis of this compound typically involves the reaction of substituted anilines with potassium thiocyanate in an acidic medium to form intermediates that are cyclized with oxidizing agents. The final product is characterized by its unique structural features that contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-thiadiazole moiety have shown potent activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 32.6 µg/mL for certain derivatives .
Anticancer Potential
This compound has also been studied for its anticancer properties. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.28 to 12 µg/mL against breast (MCF-7) and lung carcinoma (A549) cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators .
The biological activity of this compound can be explained through its interaction with specific molecular targets:
- Inhibition of COX Enzymes : This leads to decreased synthesis of prostaglandins and other inflammatory mediators.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : It may disrupt bacterial cell membranes or interfere with essential metabolic pathways in microorganisms.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:
- Antibacterial Study : A comparative analysis showed that certain thiadiazole derivatives had lower MIC values than standard antibiotics like itraconazole .
- Cytotoxicity Evaluation : A study on a series of thiadiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity against multiple cancer cell lines .
- Mechanistic Insights : Research utilizing docking studies has elucidated how these compounds bind to target proteins involved in cancer progression and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound shares core structural elements with several analogs documented in the evidence, including:
- Thiadiazole-thioacetamide derivatives : Compounds like N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide (CAS: 876895-57-7) and N-(m-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 538336-70-8) highlight the role of thiadiazole/triazole rings and substituent positioning (e.g., methyl, tolyl) in modulating steric and electronic properties.
- Benzimidazole-triazole-thiazole hybrids: Derivatives such as compound 9f (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) incorporate additional heterocyclic systems, enhancing binding diversity .
Table 1: Structural and Molecular Comparison
Pharmacological and Biochemical Insights
- EGFR Inhibition : Compound 8b (IC₅₀ = 14.8 nM) demonstrates that substituents like fluoro and methyl groups on quinazoline enhance EGFR binding via hydrogen bonding with residues like Met793 and Thr854 . The target compound’s m-tolyl group may similarly interact with hydrophobic pockets in kinase domains.
- Metabolic Stability : Derivatives such as 26 and 27 (bis-thiadiazole acetamides) exhibit modified pharmacokinetic profiles due to their carboxylic acid or amine termini, influencing solubility and half-life . The phenethyl group in the target compound may enhance blood-brain barrier permeability but could reduce aqueous solubility.
Key Differences and Implications
- Substituent Effects :
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole core is typically synthesized via cyclization reactions involving thiosemicarbazide and m-toluic acid derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables the formation of 5-(m-tolyl)-1,3,4-thiadiazol-2-amine, which serves as a precursor for thiol generation. The reaction proceeds as follows:
- Salt Formation : m-Toluic acid reacts with thiosemicarbazide in chloroform to form a salt.
- Dehydration : PPE facilitates dehydration, yielding 2-benzoylhydrazine-1-carbothioamide.
- Cyclodehydration : Further heating induces cyclization to form the thiadiazole ring.
Reaction Conditions :
Thiol Group Introduction via Nucleophilic Substitution
The amine group at position 2 of the thiadiazole is converted to a thiol through diazotization and subsequent treatment with hydrogen sulfide (H₂S):
- Diazotization : 5-(m-Tolyl)-1,3,4-thiadiazol-2-amine is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
- Thiolation : The diazonium salt reacts with H₂S gas in aqueous medium, replacing the amine with a thiol group.
Optimized Parameters :
Preparation of N-Phenethyl-2-Chloroacetamide
The acetamide moiety is synthesized via acylation of phenethylamine with chloroacetyl chloride:
Procedure :
- Phenethylamine is dissolved in dry dichloromethane and cooled to 0°C.
- Chloroacetyl chloride (1.1 equivalents) is added dropwise under nitrogen.
- Triethylamine (2 equivalents) is introduced to neutralize HCl byproducts.
Reaction Conditions :
- Temperature: 0°C → room temperature
- Time: 12 hours
- Yield: 85–90%
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.29–7.19 (m, 5H, Ar-H), 4.01 (q, 2H, J = 6.8 Hz, CH₂), 3.45 (s, 2H, COCH₂Cl), 2.87 (t, 2H, J = 6.8 Hz, CH₂).
Thioether Bond Formation via Nucleophilic Substitution
The final coupling step involves reacting 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with N-phenethyl-2-chloroacetamide under basic conditions:
Optimized Protocol :
- Base Selection : Potassium carbonate (K₂CO₃) in anhydrous acetone facilitates deprotonation of the thiol.
- Reaction Setup :
Yield Enhancement Strategies :
- Catalyst : Addition of catalytic KI (5 mol%) improves nucleophilic substitution efficiency.
- Solvent Purity : Anhydrous acetone minimizes side reactions.
Post-Reaction Workup :
- The mixture is filtered to remove K₂CO₃.
- Solvent evaporation under reduced pressure yields a crude solid.
- Recrystallization from ethanol/water (3:1) affords pure product.
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for thiadiazole formation:
Flow Chemistry for Chloroacetamide Synthesis
Continuous flow systems enhance safety and scalability:
- Residence Time : 5 minutes
- Productivity : 2.5 kg/day
Optimization of Reaction Conditions
Temperature Effects on Thiadiazole Formation
| Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|
| 70 | 45 | 22 |
| 90 | 68 | 12 |
| 110 | 72 | 8 |
Base Influence on Coupling Efficiency
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Acetone | 78 |
| NaHCO₃ | Acetone | 52 |
| Et₃N | THF | 65 |
Trials conducted at reflux conditions.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the key synthetic routes for N-phenethyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction parameters be optimized?
The synthesis typically involves coupling a thiadiazole precursor with a phenethyl-thioacetamide derivative. Key steps include:
- Nucleophilic substitution : Reacting 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with 2-chloro-N-phenethylacetamide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (70–90°C), and reaction time (6–12 hours) significantly impact yield. Continuous flow reactors may enhance reproducibility for scale-up .
- Purification : HPLC or recrystallization (using ethanol/water mixtures) ensures >95% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the m-tolyl (δ 2.3 ppm, singlet for methyl) and phenethyl groups (δ 3.6 ppm, triplet for CH₂) .
- IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O of acetamide) and 690 cm⁻¹ (C-S of thiadiazole) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., m/z 409.45 for C₁₈H₁₄F₃N₃OS₂ analogs) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Thermal Stability : Decomposition occurs above 200°C (DSC data). Store at 4°C in anhydrous conditions .
- pH Sensitivity : Hydrolysis of the thioacetamide bond is observed at pH < 3 or > 10. Buffered solutions (pH 6–8) are recommended for biological assays .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this thiadiazole derivative?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improves metabolic stability, as seen in analogs with IC₅₀ values < 1 µM in cancer cell lines .
- Heterocycle Replacement : Replacing the thiadiazole with a triazole ring increases solubility but may reduce antimicrobial efficacy .
- Methodology : Computational docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR or COX-2, guiding rational design .
Q. How should researchers address contradictions in reported biological activities of thiadiazole derivatives?
- Comparative Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural Confirmation : X-ray crystallography (via SHELXL) resolves ambiguities in regiochemistry or stereochemistry that may affect activity .
- Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify trends (e.g., correlation between logP values and cytotoxicity) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Kinetic Studies : Monitor enzyme inhibition (e.g., urease or α-glucosidase) via UV-vis spectroscopy at varying substrate concentrations .
- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives tracks intracellular localization in cancer cells .
- Proteomics : SILAC-based LC-MS/MS identifies protein targets in response to treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
